molecular formula C12H19Cl2FN2 B7814912 1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride

1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride

Cat. No. B7814912
M. Wt: 281.19 g/mol
InChI Key: BJMPGMOWXAYATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride is a useful research compound. Its molecular formula is C12H19Cl2FN2 and its molecular weight is 281.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride involves the reaction of 1-(2-Aminoethyl)piperazine with 4-Fluorobenzyl chloride followed by quaternization with methyl iodide and subsequent reaction with hydrochloric acid to form the final product.

Starting Materials
1-(2-Aminoethyl)piperazine, 4-Fluorobenzyl chloride, Methyl iodide, Hydrochloric acid

Reaction
Step 1: 1-(2-Aminoethyl)piperazine is reacted with 4-Fluorobenzyl chloride in the presence of a base such as triethylamine to form 1-[2-(4-Fluorophenyl)ethyl]piperazine., Step 2: The resulting product is then quaternized with methyl iodide to form 1-[2-(4-Fluorophenyl)ethyl]piperazine-1-methyl iodide., Step 3: The final step involves the reaction of 1-[2-(4-Fluorophenyl)ethyl]piperazine-1-methyl iodide with hydrochloric acid to form 1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]piperazine-1,4-diium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMPGMOWXAYATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+](CC[NH2+]1)CCC2=CC=C(C=C2)F.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenyl)ethyl]piperazine-1,4-diium;dichloride

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